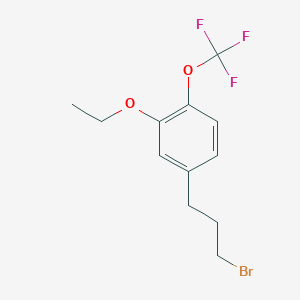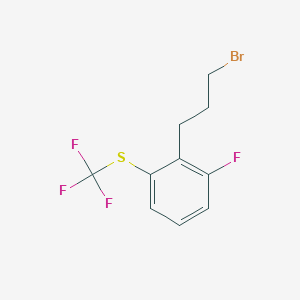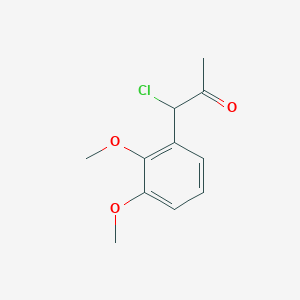
6-Bromo-5-fluorochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-fluorochromane is an organic compound with the molecular formula C9H8BrFO It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and biphasic systems can enhance the efficiency and selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-fluorochromane undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted chromane derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate can convert this compound into corresponding chromanones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution: Substituted chromane derivatives.
Oxidation: Chromanones.
Reduction: Chromanols.
Applications De Recherche Scientifique
6-Bromo-5-fluorochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-5-fluorochromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity . The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
6-Fluorochromone-2-carboxylic acid: Shares the fluorine substitution but differs in the carboxylic acid functional group.
8-Bromo-6-fluorochroman: Similar structure but with bromine and fluorine substitutions at different positions.
Uniqueness: 6-Bromo-5-fluorochromane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrFO |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
6-bromo-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4H,1-2,5H2 |
Clé InChI |
SOFVRUWYVBIDNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2F)Br)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)





![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)


